N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycine amide, with a 3-chloro-4-fluorophenyl substituent
Synthetic Routes and Reaction Conditions:
Amine Protection: The synthesis begins with the protection of the amino group of glycine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected glycine.
Amide Formation: The protected glycine is then reacted with 3-chloro-4-fluorophenyl isocyanate to form the desired amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and fluoro positions on the phenyl ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Substitution Reactions: Various nucleophiles, polar aprotic solvents
Reduction: Pd/C, H2, methanol
Major Products Formed:
Deprotection: Free amine derivative
Substitution Reactions: Substituted phenyl derivatives
Reduction: Reduced amine derivatives
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine: The compound's derivatives may have potential therapeutic applications, including as inhibitors for various enzymes or receptors.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide
N-(tert-butoxycarbonyl)-N1-(2,4-dichlorophenyl)glycinamide
N-(tert-butoxycarbonyl)-N1-(3,5-difluorophenyl)glycinamide
Uniqueness: N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide is unique due to its specific combination of halogen substituents on the phenyl ring, which can influence its reactivity and binding properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry. Its unique structure and reactivity profile offer opportunities for innovation and advancement in research and development.
Properties
IUPAC Name |
tert-butyl N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-10(15)9(14)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZEPUYGKGYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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